Ethyl 5-phenyl-3-methylpentanoate
Description
Ethyl 5-phenyl-3-methylpentanoate is an ester derivative characterized by a pentanoate backbone substituted with a phenyl group at the 5-position and a methyl group at the 3-position. Its molecular formula is C₁₄H₂₀O₂, with a molecular weight of 220.31 g/mol.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
ethyl 3-methyl-5-phenylpentanoate |
InChI |
InChI=1S/C14H20O2/c1-3-16-14(15)11-12(2)9-10-13-7-5-4-6-8-13/h4-8,12H,3,9-11H2,1-2H3 |
InChI Key |
CFNAWDIBNOXCTQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between Ethyl 5-phenyl-3-methylpentanoate and structurally or functionally related compounds:
Key Observations:
Substituent Effects on Bioactivity: The 3-hydroxy group in HMP (vs. 3-methyl in the target compound) enhances its hypocholesterolemic activity but introduces hepatotoxic risks at higher doses .
Chain Length and Lipophilicity: Ethyl 4-phenylbutanoate has a shorter chain, leading to higher volatility but reduced lipophilicity compared to pentanoate derivatives. This impacts applications in drug delivery or flavorants.
Structural Analogues in Drug Design: Compounds like HMP demonstrate that small structural changes (e.g., hydroxy vs. methyl groups) significantly affect efficacy and safety profiles. This compound’s lack of a hydroxy group may reduce liver toxicity but also limit lipid-modulating effects.
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